1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one
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Overview
Description
1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a fluoro-hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde and 4-methylpyridin-2-one.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde reacts with the nitrogen of 4-methylpyridin-2-one under basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the desired pyridinone compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-fluoro-4-oxophenyl derivatives.
Reduction: Formation of 3-fluoro-4-hydroxyphenyl alcohols or amines.
Substitution: Formation of 3-substituted-4-hydroxyphenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxyphenylpropanenitrile
- 3-Fluoro-4-hydroxyphenylacetic acid
- (3-Fluoro-4-hydroxyphenyl)methylurea
Comparison: 1-(3-Fluoro-4-hydroxyphenyl)-4-methylpyridin-2(1H)-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10FNO2 |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
1-(3-fluoro-4-hydroxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c1-8-4-5-14(12(16)6-8)9-2-3-11(15)10(13)7-9/h2-7,15H,1H3 |
InChI Key |
BDPWWCRKRHKDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1)C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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